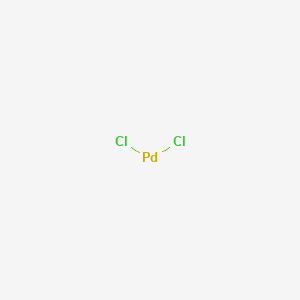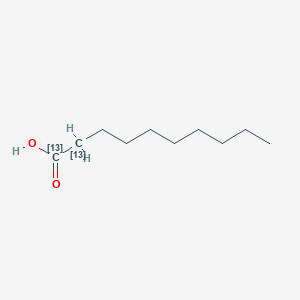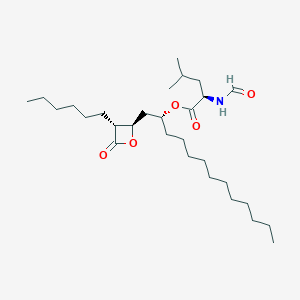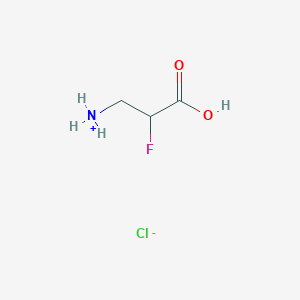
Cadrofloxacin
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cadrofloxacina implica múltiples pasos, comenzando con la estructura básica de la quinolonaLas condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para garantizar la orientación y unión correctas de los grupos funcionales .
Métodos de producción industrial
La producción industrial de cadrofloxacina generalmente sigue las mismas rutas sintéticas, pero a mayor escala. El proceso se optimiza para rendimiento y pureza, a menudo involucrando pasos de cristalización para aislar el producto final. El uso de agua como solvente de cristalización es común en la preparación de clorhidrato de cadrofloxacina, que es una forma más estable del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
La cadrofloxacina experimenta varias reacciones químicas, incluyendo:
Oxidación: La cadrofloxacina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona, afectando la actividad antimicrobiana.
Sustitución: Las reacciones de sustitución, particularmente en el anillo de piperazina, pueden llevar a la formación de derivados con propiedades alteradas
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen nitroprusido de sodio para el análisis espectrofotométrico, hidroxilamina para la formación de complejos de transferencia de carga y varios agentes oxidantes y reductores dependiendo de la reacción deseada .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de cadrofloxacina, cada uno con propiedades antimicrobianas potencialmente diferentes. Por ejemplo, la escisión del anillo de piperazina o la desfluoración pueden conducir a cambios significativos en la actividad del compuesto .
Aplicaciones Científicas De Investigación
La cadrofloxacina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizada como compuesto modelo para estudiar los mecanismos de los antibióticos fluoroquinolónicos.
Biología: Investigada por sus efectos en la replicación y transcripción del ADN bacteriano.
Medicina: Explorada por su potencial para tratar infecciones bacterianas multirresistentes.
Industria: Utilizada en el desarrollo de nuevos agentes y formulaciones antimicrobianos
Mecanismo De Acción
La cadrofloxacina ejerce sus efectos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas. Estas enzimas son cruciales para el superenrollamiento y desenrollamiento del ADN bacteriano, procesos necesarios para la replicación y transcripción del ADN. Al unirse a estas enzimas, la cadrofloxacina evita que las bacterias repliquen su ADN, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
Compuestos similares
La cadrofloxacina es similar a otros antibióticos fluoroquinolónicos, como:
- Ciprofloxacina
- Levofloxacina
- Moxifloxacina
Singularidad
Lo que diferencia a la cadrofloxacina de estos compuestos similares es su actividad mejorada contra ciertas cepas bacterianas multirresistentes. Su estructura química única le permite unirse más eficazmente a la ADN girasa y la topoisomerasa IV bacterianas, lo que la convierte en una opción valiosa en la lucha contra la resistencia a los antibióticos .
Conclusión
La cadrofloxacina es un antibiótico fluoroquinolónico prometedor con un potencial significativo tanto en la investigación como en los entornos clínicos. Sus propiedades únicas y su actividad de amplio espectro la convierten en una herramienta valiosa en la batalla en curso contra las infecciones bacterianas.
Propiedades
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDBUKJBJJWZMG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026510 | |
| Record name | Cadrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153808-85-6 | |
| Record name | Cadrofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















